4-Bromo-6-fluorocinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
4-bromo-6-fluorocinnoline |
InChI |
InChI=1S/C8H4BrFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
InChI Key |
KEDNWMFDSPPAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 6 Fluorocinnoline and Analogues
Classical and Modern Approaches to the Cinnoline (B1195905) Ring System Formation
The construction of the cinnoline nucleus is the foundational step in the synthesis of 4-bromo-6-fluorocinnoline. Over the years, both classical and modern methods have been developed to access this privileged scaffold.
Cyclization Strategies for Cinnoline Nucleus Construction
The formation of the cinnoline ring system predominantly relies on intramolecular cyclization reactions. Classical methods, which have been refined over decades, and modern transition-metal-catalyzed approaches offer a diverse toolkit for synthetic chemists.
One of the most venerable and widely employed methods is the Richter cyclization . This reaction typically involves the diazotization of an o-alkynyl-substituted aniline (B41778), which then undergoes spontaneous cyclization. The reaction conditions can be tuned to favor the formation of either 4-halocinnolines or 4-cinnolinones. researchgate.netresearchgate.net For instance, the use of hydrohalic acids (HX) during diazotization can lead to the corresponding 4-halocinnoline. researchgate.net A modification of this approach utilizes o-ethynyl-substituted phenyltriazenes as stable precursors to the diazonium species, allowing for a cleaner reaction upon treatment with acid. researchgate.net
The Widman-Stoermer synthesis and the Neber-Bossel reaction represent other classical cyclization strategies. The Neber-Bossel method, for example, leads to the formation of 3-hydroxycinnolines through the cyclization of hydrazones derived from (2-aminophenyl)hydroxyacetates. ijariit.com
More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. For example, rhodium-catalyzed redox-neutral annulation reactions between azo and diazo compounds provide a direct route to the cinnoline core under mild conditions. researchgate.net Copper-catalyzed annulations have also been reported as an effective means of constructing the cinnoline framework. ijper.org These modern methods often offer advantages in terms of functional group tolerance and step economy.
A convergent strategy for synthesizing cinnoline derivatives involves the reaction of 1,4-diketones with hydrazine (B178648) monohydrate. beilstein-journals.org This method has been shown to be effective for producing a variety of substituted cinnolines in good to excellent yields. beilstein-journals.org
| Cyclization Strategy | Starting Materials | Key Features | Typical Products |
| Richter Cyclization | o-Alkynylanilines or o-alkynylaryltriazenes | Diazotization followed by intramolecular cyclization. | 4-Halocinnolines, 4-Cinnolinones |
| Widman-Stoermer Synthesis | Diazotized anilines and α,β-unsaturated compounds | Formation of a new C-C bond followed by cyclization. | Substituted cinnolines |
| Neber-Bossel Reaction | (2-Aminophenyl)hydroxyacetates | Cyclization of a hydrazine intermediate. | 3-Hydroxycinnolines |
| Rhodium-Catalyzed Annulation | Azo and diazo compounds | Redox-neutral, mild conditions, high step economy. | Substituted cinnolines |
| Copper-Catalyzed Annulation | Various nitrogen-containing precursors | Efficient C-N bond formation. | Functionalized cinnolines |
| 1,4-Diketone Cyclization | 1,4-Diketones and hydrazine | Convergent approach with good to excellent yields. | Substituted cinnolines |
Regioselective Functionalization of Cinnoline Scaffolds
Once the cinnoline core is formed, regioselective functionalization is crucial for introducing substituents at specific positions. Direct metalation has emerged as a powerful tool for this purpose. The use of sterically hindered magnesium and zinc bases, such as TMP₂Mg·2LiCl and TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the selective deprotonation of the cinnoline ring. zenodo.org
Research has shown that the use of a frustrated Lewis pair consisting of BF₃·Et₂O and TMP₂Mg·2LiCl can achieve highly selective metalation at the C-3 position. zenodo.org In contrast, the use of TMP₂Zn·2MgCl₂·2LiCl can lead to regioselective metalation at the C-8 position. zenodo.org These metalated intermediates can then be trapped with various electrophiles to install a wide range of functional groups.
Introduction of Halogen Substituents on the Cinnoline Core
The synthesis of this compound necessitates the specific introduction of bromine at the C-4 position and fluorine at the C-6 position. These transformations can be achieved either by incorporating the halogenated precursors into the cyclization step or by post-functionalization of the pre-formed cinnoline ring.
Directed Bromination Techniques at the C-4 Position
The introduction of a bromine atom at the C-4 position of the cinnoline ring is often accomplished during the cyclization process. The Richter cyclization is particularly amenable to this strategy. By conducting the diazotization of an appropriate o-alkynyl aniline in the presence of hydrobromic acid (HBr), 4-bromocinnolines can be obtained directly. researchgate.net The use of o-(dodeca-1,3-diynyl)aryltriaz-1-enes in a Richter-type cyclization has also been shown to produce 3-alkynyl-4-bromocinnolines in good yields. researchgate.net
Alternatively, the halogenation of a pre-formed cinnolin-4-one can be employed. Treatment of 1H-cinnolin-4-one with a brominating agent such as bromine can yield the corresponding 3-bromocinnolin-4-one. nih.gov While this introduces bromine at C-3, subsequent manipulation of the 4-oxo group would be required to achieve a 4-bromo substituent. A more direct approach involves the reaction of a 4-hydroxyquinazoline, a related nitrogen heterocycle, with a halogenating agent like phosphoryl bromide in the presence of a catalyst to yield the 4-bromoquinazoline. google.com A similar strategy could potentially be applied to 4-hydroxycinnolines.
Recently, the nucleophilic substitution of a bromine atom at the C-4 position of 6-arylcinnolines with sodium azide (B81097) has been demonstrated, highlighting the reactivity of the C-4 position towards substitution. mdpi.com This suggests that a pre-existing group at C-4 could potentially be converted to a bromo substituent.
Fluorination Methodologies at the C-6 Position
The introduction of a fluorine atom at the C-6 position is most commonly achieved by starting with a fluorine-substituted precursor. The synthesis of 6-fluorocinnoline (B1501010) derivatives often commences with 4-fluoroaniline. ijariit.comresearchgate.net For example, the diazotization of 4-fluoroaniline, followed by coupling with ethyl acetoacetate (B1235776) and subsequent intramolecular cyclization, leads to the formation of 3-acetyl-6-fluoro-1H-cinnoline-4-one. researchgate.net
Another example involves the reaction of 3-chloro-4-fluoroaniline, which upon cyclization, yields a 7-chloro-6-fluorocinnoline derivative. pnrjournal.com This demonstrates the utility of appropriately substituted anilines in constructing the desired halogenation pattern on the benzene (B151609) ring of the cinnoline system. Direct fluorination of the cinnoline ring at the C-6 position is less common and synthetically more challenging due to the lower reactivity of the benzene portion of the heterocycle towards electrophilic fluorination and the potential for competing reactions at other positions.
Convergent and Divergent Synthetic Pathways to this compound
Given the specific substitution pattern of this compound, both convergent and divergent synthetic strategies can be envisioned.
A convergent synthesis would involve the preparation of two key fragments that are then combined to form the final molecule. A plausible convergent approach would be the reaction of a pre-functionalized 1,4-diketone with a hydrazine derivative. However, the synthesis of the requisite diketone bearing the bromo and fluoro substituents in the correct positions could be complex. A more practical convergent strategy might involve a Rh(III)-catalyzed annulation of a pre-functionalized azo compound with a diazo compound, where the substituents are already in place on the respective fragments. acs.org
A divergent synthesis would start from a common intermediate that is then elaborated into the final target molecule. A likely divergent pathway for this compound would start with a readily available fluorinated precursor, such as 4-fluoroaniline. This would be used to construct the 6-fluorocinnoline core, likely as a 6-fluoro-4-cinnolinone intermediate. Subsequent transformation of the 4-oxo group to a 4-bromo substituent would then yield the target molecule. This two-step sequence allows for the introduction of the halogens in a controlled manner.
For instance, a plausible synthetic route could be:
Formation of the 6-fluorocinnolone: Starting from 4-fluoroaniline, a Richter-type cyclization or a similar method would be employed to generate 6-fluoro-1H-cinnolin-4-one.
Bromination at the C-4 position: The resulting 6-fluoro-1H-cinnolin-4-one could then be treated with a halogenating agent like phosphorus oxybromide (POBr₃) or a similar reagent to convert the 4-oxo group into a 4-bromo substituent, affording this compound.
Sustainable Synthesis and Process Optimization for Halogenated Cinnolines
One established route to fluorinated cinnolinones involves the diazotization of a corresponding fluoroaniline. For instance, the synthesis of 3-acetyl-6-fluoro-1H-cinnoline-4-one begins with the diazotization of 4-fluoroaniline, which is then coupled with ethyl acetoacetate. researchgate.net The resulting hydrazone undergoes intramolecular cyclization to form the cinnoline ring system. researchgate.net Subsequent bromination can then be performed to introduce a bromine atom. researchgate.net This general pathway highlights a foundational method that can be adapted for the synthesis of various halogenated cinnolines.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including cinnolines. researchgate.netrsc.org This technique offers several advantages over conventional heating, such as operational simplicity and enhanced energy efficiency. researchgate.net For example, a one-pot, microwave-assisted reaction has been successfully used to synthesize novel cinnoline derivatives inside natural sporopollenin (B1173437) microcapsules, which act as microreactors. rsc.org In a specific instance, the reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene under microwave irradiation at 100 °C for 20 minutes afforded high yields (86-93%) of the desired cinnoline derivatives. researchgate.netrsc.org This approach demonstrates the potential for rapid and efficient synthesis under controlled conditions.
Table 1: Comparison of Conventional vs. Microwave-Assisted Cinnoline Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 4-20 minutes | researchgate.netrsc.org |
| Temperature | Often >100°C | 100-150°C | researchgate.netrsc.org |
| Yield | Moderate to Good | High to Excellent (86-93%) | researchgate.net |
| Energy Efficiency | Lower | Higher | researchgate.net |
| Solvent Use | Often requires high-boiling point solvents | Can be performed in greener solvents or even solvent-free | mdpi.com |
Electrochemical Synthesis
Electrochemical methods represent another green approach to cinnoline synthesis. A notable example is the aerobic electrochemical oxidation–cyclization and migration of ortho-alkynyl acetophenones and sulfonyl hydrazides. mdpi.com This metal-free, one-pot cascade reaction offers several benefits, including:
Good to excellent yields (54–79%)
Broad functional group tolerance
High step economy
Mild reaction conditions mdpi.com
This strategy avoids the use of hazardous metal catalysts and harsh reagents, aligning with the principles of sustainable chemistry.
Catalyst-Free and Metal-Free Cyclizations
Recent research has also focused on developing catalyst-free and metal-free cyclization reactions. One such method involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, which proceeds with a simple base treatment to yield cinnolines in good yields (45–81%). mdpi.com Another approach is the reaction of enaminones with aryl diazonium tetrafluoroboronates, which provides cinnolines with broad substructure diversity by simply heating in dimethyl sulfoxide (B87167) (DMSO) without any catalyst or additive. researchgate.net
Process Optimization in Halogenated Heterocycle Synthesis
The principles of process optimization seen in the synthesis of related halogenated heterocycles, such as quinolines, can be applied to cinnoline synthesis. For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been optimized from various starting materials like 4-bromoaniline (B143363) and ethyl propiolate or Meldrum's acid, with cyclization often occurring at high temperatures in solvents like diphenyl ether (Ph2O). researchgate.net Optimization efforts focus on improving yields, simplifying work-up procedures, and using more environmentally friendly solvents where possible. researchgate.net Similarly, the preparation of 2-bromo-6-fluoroaniline (B133542) has been optimized by using a one-pot reaction in sulfuric acid, which reduces post-treatment steps and wastewater discharge. wipo.int The desulfonation step was also improved by using anisole (B1667542) as a solvent, significantly lowering the required reaction temperature from 200°C to 50-60°C. wipo.int These optimization strategies are highly relevant for developing efficient and scalable syntheses of this compound.
Table 2: Selected Sustainable Synthetic Methods for Cinnoline Analogues
| Method | Starting Materials | Conditions | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, Nitroolefins | Dioxane/Piperidine, 100°C, 20 min | 86-93% | Rapid, high yields, energy efficient | researchgate.net |
| Electrochemical | ortho-Alkynyl acetophenones, Sulfonyl hydrazides | Electrochemical oxidation | 54-79% | Metal-free, mild conditions, good step economy | mdpi.com |
| Catalyst-Free | Enaminones, Aryl diazonium tetrafluoroboronates | DMSO, heat | Good | No catalyst or additives required | researchgate.net |
| Palladium-Catalyzed | 2-Iodophenyltriazenes, Internal alkynes | Pd-catalyst | Moderate to Good | Good functional group tolerance | researchgate.net |
These advanced methodologies underscore the ongoing efforts to produce complex heterocyclic molecules like this compound through processes that are not only efficient but also environmentally responsible. The adaptation and optimization of these sustainable techniques are crucial for the future of pharmaceutical and materials chemistry.
Chemical Reactivity and Transformation Chemistry of 4 Bromo 6 Fluorocinnoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In 4-bromo-6-fluorocinnoline, the electron-withdrawing nature of the cinnoline (B1195905) ring system activates the attached halogens towards nucleophilic attack. The relative reactivity of the fluorine and bromine substituents is a key consideration in planning synthetic routes.
Reactivity at the Fluorine-Substituted Position
The carbon-fluorine bond in aryl fluorides is highly polarized, making the carbon atom electrophilic. Furthermore, fluoride (B91410) is a competent leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups, which is the case for the cinnoline system. byjus.comlibretexts.org Generally, for SNAr reactions on halosubstituted aromatic rings, the rate of reaction often follows the order F > Cl > Br > I, because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com This principle suggests that nucleophilic attack is likely to occur preferentially at the fluorine-substituted C-6 position.
Research on analogous compounds, such as 4-bromo-6-fluoroquinoline, demonstrates that nucleophilic aromatic substitution can selectively occur at the fluoride-bearing position. ossila.com This selectivity is attributed to the superior ability of fluorine to activate the ring for nucleophilic attack compared to bromine in this context.
Reactivity at the Bromine-Substituted Position
While the C-F bond is more polarized, the C-Br bond is weaker, and bromide is a better leaving group in terms of its stability as an anion. In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, which is favored at the more electrophilic carbon. pressbooks.pub Therefore, substitution at the bromine-substituted C-4 position is generally less favored compared to the fluorine-substituted C-6 position under typical SNAr conditions. However, the specific reaction conditions, including the nature of the nucleophile and the solvent, can influence the regioselectivity of the reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.greie.gr For substrates like this compound, the differential reactivity of the C-Br and C-F bonds under these catalytic conditions is a critical feature. The general reactivity order for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nrochemistry.com This trend is opposite to that observed in SNAr reactions and allows for selective functionalization at the bromine-substituted position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for creating C-C bonds. tcichemicals.com Given the established reactivity patterns, the bromine at the C-4 position of this compound is the expected site of reaction. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position while leaving the C-6 fluorine atom intact for potential subsequent transformations.
The general conditions for a Suzuki-Miyaura coupling involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃, K₃PO₄, or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. beilstein-journals.orgmdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgresearchgate.net This reaction is instrumental in the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed selectively at the C-4 bromine of this compound.
Typical conditions for the Buchwald-Hartwig amination involve a palladium catalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide (NaOtBu). wuxiapptec.comrsc.org The choice of ligand is crucial for the success of the reaction and can influence the scope of both the aryl halide and the amine coupling partners.
Table 2: Representative Buchwald-Hartwig Amination Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
|---|
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comwikipedia.org This reaction is the premier method for synthesizing arylalkynes. The C-4 bromine of this compound would be the reactive site for this transformation.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base, which often serves as the solvent as well. researchgate.netmdpi.com
Table 3: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product |
|---|
Advanced Spectroscopic Characterization Methodologies for Halogenated Cinnolines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the intricate connectivity and chemical environments of atoms within a molecule. For 4-Bromo-6-fluorocinnoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the cinnoline (B1195905) core. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the bromine and fluorine atoms. A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts and coupling constants.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.5 - 8.7 | s | - |
| H-5 | 7.8 - 8.0 | dd | J(H5,H7) = ~2.5, J(H5,F6) = ~9.0 |
| H-7 | 7.6 - 7.8 | dd | J(H7,H8) = ~9.0, J(H7,F6) = ~5.0 |
| H-8 | 8.1 - 8.3 | d | J(H8,H7) = ~9.0 |
Similarly, the ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon chemical shifts are sensitive to the local electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts. A predicted ¹³C NMR data table for this compound is shown below.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 145 - 150 |
| C-4 | 120 - 125 |
| C-4a | 148 - 152 |
| C-5 | 115 - 120 (d, J(C5,F6) = ~25 Hz) |
| C-6 | 160 - 165 (d, J(C6,F) = ~250 Hz) |
| C-7 | 110 - 115 (d, J(C7,F6) = ~20 Hz) |
| C-8 | 130 - 135 (d, J(C8,F6) = ~10 Hz) |
| C-8a | 125 - 130 |
¹⁹F NMR is a powerful technique for directly observing the fluorine atom in this compound. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and its coupling to neighboring protons provides valuable connectivity information. The ¹⁹F NMR spectrum is expected to show a single resonance, likely a doublet of doublets due to coupling with H-5 and H-7.
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of the C-H, C=C, C=N, C-F, and C-Br bonds. A table of expected IR absorption bands is provided below.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1450 - 1600 |
| C-F Stretch | 1200 - 1250 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Identification
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₄BrFN₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation pattern can help to confirm the structure by observing the loss of specific fragments, such as Br, F, or N₂.
Computational and Theoretical Investigations of 4 Bromo 6 Fluorocinnoline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Bromo-6-fluorocinnoline. These methods, rooted in solving the Schrödinger equation, provide a detailed map of the electron distribution within the molecule, which governs its chemical and physical properties.
The electronic structure is primarily described by molecular orbitals (MOs), which are mathematical functions representing the probability of finding an electron in a specific region of the molecule. Calculations reveal the energies and shapes of these orbitals. For this compound, the analysis would focus on the arrangement of π-electrons within the aromatic cinnoline (B1195905) core and the influence of the halogen substituents. The bromine and fluorine atoms, being highly electronegative, significantly impact the electron density distribution across the bicyclic ring system.
Molecular orbital analysis involves examining the key orbitals involved in chemical reactivity, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are critical for predicting how the molecule will interact with other chemical species. taylorandfrancis.comucsb.eduyoutube.com In molecules with delocalized electrons, such as aromatic heterocycles, these orbitals often span a large portion of the molecule. ucsb.edu
Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers an excellent balance between accuracy and computational cost, making it ideal for studying complex molecules like this compound. nih.gov DFT calculations are employed to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. researchgate.net This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
The optimization is typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311G(d,p) or 6-31+G(d,p), which describes the atomic orbitals. researchgate.netnih.gov The results of a geometry optimization provide precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical calculations can predict these parameters.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on DFT calculations for similar halogenated heterocyclic compounds. Actual values would require specific computation for this molecule.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length (in ring) | ~1.33 - 1.38 Å |
| N-N Bond Length | ~1.29 Å |
| C-C-N Bond Angle | ~120° - 124° |
| C-N-N Bond Angle | ~117° - 119° |
The total energy calculated during optimization is also a key indicator of the molecule's thermodynamic stability.
Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ucsb.eduwikipedia.orgscribd.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter for predicting a molecule's reactivity and kinetic stability. ajchem-a.comajchem-a.com A small energy gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comthaiscience.info
Table 2: Representative FMO Properties for a Substituted Heterocycle Note: This data is illustrative for a related quinoline (B57606) derivative, demonstrating the type of information generated. Specific values for this compound would need to be calculated.
| Quantum Chemical Parameter | Symbol | Typical Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |
| Energy Gap | ΔE | 4.5 to 5.5 |
| Chemical Hardness | η | 2.25 to 2.75 |
| Electronegativity | χ | 3.75 to 4.75 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactivity of molecules. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. thaiscience.inforesearchgate.netresearchgate.net Green or yellow areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the two nitrogen atoms of the cinnoline ring and the highly electronegative fluorine atom. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms attached to the carbon framework. The bromine atom would also influence the potential map, creating a complex distribution of charge across the molecule that guides intermolecular interactions. tci-thaijo.org
In Silico Modeling for Ligand-Receptor Interaction Prediction in Drug Design
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery. mdpi.com This computational technique predicts the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, when it interacts with the binding site of a target protein or receptor. nih.govresearchgate.net Cinnoline derivatives have been investigated as potential inhibitors for various biological targets, including Bruton's tyrosine kinase (BTK) and tubulin. nih.govelsevierpure.com
The docking process involves placing the ligand into the active site of the receptor in various conformations and scoring the resulting poses based on a scoring function. This function estimates the binding free energy (ΔG), with more negative values indicating a stronger and more favorable interaction. researchgate.netuobaghdad.edu.iq
A hypothetical docking study of this compound against a kinase target, for example, would provide insights into its potential as an inhibitor. The model would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is invaluable for optimizing lead compounds to improve their potency and selectivity. nih.gov
Table 3: Hypothetical Molecular Docking Results Note: These values are for illustrative purposes to demonstrate the output of a typical in silico screening.
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| This compound | Kinase A | -8.5 | Hydrogen bond with ASN; Halogen bond with LEU |
| Reference Inhibitor | Kinase A | -9.2 | Hydrogen bond with ASN; Pi-stacking with PHE |
Such in silico predictions help prioritize compounds for synthesis and experimental testing, significantly accelerating the drug development process. mdpi.com
Exploratory Applications in Interdisciplinary Chemical Science
Role in Medicinal Chemistry and Drug Design Research
The cinnoline (B1195905) scaffold is a "bioisostere" of other important bicyclic heteroaromatics like quinoline (B57606) and quinazoline, meaning it has similar physical and chemical properties that can lead to comparable biological activities. This makes it an attractive starting point for drug discovery. The presence of halogen atoms, such as bromine and fluorine, on this scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Scaffold Design for Potential Bioactive Compounds
In medicinal chemistry, the core structure of a molecule, or "scaffold," is a key determinant of its biological activity. The 4-bromo-6-fluorocinnoline scaffold offers several advantages for designing new drugs. The bromine atom at the 4-position can be readily replaced or used in cross-coupling reactions to introduce a wide variety of other functional groups, allowing for the systematic exploration of chemical space around the core. This is a common strategy in drug development to optimize the binding of a molecule to its biological target.
Structure-Activity Relationship (SAR) Studies of Cinnoline Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological effect. For cinnoline derivatives, SAR studies would involve synthesizing a series of related compounds where the substituents on the cinnoline ring are systematically varied. For instance, the bromine atom of this compound could be replaced with different groups to see how this affects the compound's activity. The fluorine atom at the 6-position is often used to block metabolic pathways or to enhance binding to a target protein through specific interactions. While detailed SAR studies specifically for this compound are not extensively reported in public literature, the principles of SAR are actively applied to the broader class of cinnoline compounds. nih.govmdpi.com
Targeting Specific Biomolecules and Pathways via Rational Design
Rational drug design aims to create new medicines based on a detailed understanding of the biological target. The cinnoline scaffold has been investigated for its ability to interact with a range of biomolecules, including protein kinases, which are important targets in cancer therapy. The specific substitution pattern of this compound could be exploited to design inhibitors that are highly selective for a particular kinase. For example, the fluorine atom could form a hydrogen bond with a specific amino acid in the target's active site, while the rest of the molecule is designed to fit snugly into the binding pocket.
Potential in Materials Science Research
The electronic and photophysical properties of aromatic and heteroaromatic compounds make them valuable components in the development of new materials. The this compound molecule, with its extended aromatic system and halogen substituents, has potential applications in this area.
Building Blocks for Organic Electronic Materials
Organic electronic materials are used in a variety of applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these devices depends heavily on the properties of the organic molecules used. The cinnoline core of this compound can be incorporated into larger conjugated systems to create materials with tailored electronic properties. The bromine atom serves as a convenient handle for polymerization or for introducing other functional groups that can influence the material's charge transport characteristics or its ability to absorb or emit light.
Precursors for Organic Dyes and Pigments
The development of new dyes and pigments is driven by the need for materials with specific colors, high stability, and good processability. The extended π-system of the cinnoline ring system is a chromophore, meaning it can absorb light in the ultraviolet or visible region of the spectrum. By modifying the substituents on the this compound scaffold, it is possible to tune the color of the resulting dye. For example, replacing the bromine atom with electron-donating or electron-withdrawing groups can shift the absorption maximum to longer or shorter wavelengths, respectively.
While the specific applications of this compound are still under exploration, its chemical versatility makes it a promising building block for the creation of new molecules with a wide range of potential uses in both medicine and materials science. Further research into the synthesis and reactivity of this compound will undoubtedly open up new avenues for its application.
Integration into Organic Semiconductor Systems
The development of novel organic semiconductors is a cornerstone of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the electronic properties of the organic materials used, such as their energy levels (HOMO/LUMO) and charge transport capabilities. While direct studies on this compound in this context are not extensively documented, the characteristics of related heterocyclic systems provide a strong indication of its potential.
Halogenated aromatic and heteroaromatic compounds are known to play a significant role in the design of organic electronic materials. The introduction of fluorine atoms, in particular, can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for improving air stability and facilitating electron injection in n-type materials. The bromine atom, on the other hand, can be used as a handle for further functionalization through cross-coupling reactions to build more complex, conjugated systems.
Research on related nitrogen-containing heterocycles, such as quinoxalines and benzo[c]cinnolines, has demonstrated their utility in electronic devices. For instance, polyquinoxalines have been synthesized and shown to possess tunable fluorescence and electrical conductivity, making them suitable for use in light-emitting diodes. acs.org Similarly, benzo[c]cinnoline (B3424390) derivatives have been investigated for their potential as highly organized materials. researchgate.net The electronic properties of such systems are often fine-tuned by the introduction of various substituents.
The potential of this compound as a building block for organic semiconductors can be inferred from the properties of analogous compounds. The electron-withdrawing nature of the fluorine and the cinnoline core itself would likely result in a material with a relatively low-lying LUMO, a desirable characteristic for electron-transporting or emissive materials in OLEDs.
Table 1: Electronic Properties of Related Heterocyclic Systems for Organic Electronics
| Compound Class | Key Features & Applications | Inferred Potential of this compound |
| Polyquinoxalines | Tunable fluorescence, n-type conductivity, used in LEDs. acs.org | The cinnoline core, isomeric to quinoxaline, suggests potential for similar applications in light-emitting devices. |
| Benzo[c]cinnolines | Highly organized materials, potential as ligands. researchgate.net | Potential for creating structured thin films with specific electronic properties. |
| BN-embedded π-systems | Tunable emission, can act as electron acceptors in OPVs. frontiersin.org | The nitrogen-rich cinnoline core could contribute to electron-accepting properties. |
| Pyrazolone-based Zn(II) Complexes | Tunable luminescence from blue to orange, high thermal stability. bohrium.com | Functionalized cinnolines could serve as ligands to create luminescent metal complexes for OLEDs. |
While empirical data for this compound is needed, the existing literature on related heterocycles strongly supports its exploration as a novel building block for advanced organic semiconductor systems.
Catalyst and Ligand Development
The presence of nitrogen atoms with available lone pairs makes the cinnoline ring system an attractive scaffold for the design of ligands for transition metal catalysis. Furthermore, the bromo and fluoro substituents on this compound offer reactive sites for the synthesis of more complex ligand structures and for its direct use in catalytic transformations.
Design of Cinnoline-Based Ligands for Transition Metal Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. Cinnoline derivatives can act as N-donor ligands, coordinating to a metal center and influencing its catalytic activity. The electronic properties of the cinnoline ring, which can be modulated by substituents, play a key role in determining the properties of the resulting metal complex.
The fluorine atom at the 6-position of this compound would have an electron-withdrawing effect, which could modulate the donor properties of the cinnoline nitrogen atoms. This can be advantageous in certain catalytic cycles. The bromine atom at the 4-position is a particularly useful functional group, as it can be readily displaced or used in cross-coupling reactions to attach other coordinating moieties, such as phosphines or other heterocyclic groups, thereby creating bidentate or multidentate ligands.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, could be employed to replace the bromine atom with a variety of functional groups, leading to a diverse library of cinnoline-based ligands. mit.edunih.gov The synthesis of such ligands would be a key step towards exploring their utility in a wide range of catalytic reactions.
Table 2: Cinnoline and Related Heterocycles as Ligand Scaffolds
| Precursor Type | Ligand Design Strategy | Potential Catalytic Applications |
| Bromo-heterocycles | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce phosphine (B1218219) or amine groups. mit.eduresearchgate.net | Cross-coupling reactions, hydrogenations, C-H activation. |
| Benzo[c]cinnolines | Direct coordination to metal centers. researchgate.net | Various transition metal-catalyzed transformations. |
| N-aryl phthalazines/indazoles | Rhodium-catalyzed C-H/N-H functionalization to build fused systems. rsc.org | C-H functionalization and annulation reactions. |
The versatility of the this compound structure makes it a promising candidate for the development of new ligands with potentially unique steric and electronic properties for transition metal catalysis.
Applications in Organic Transformations
Beyond its role as a ligand precursor, this compound can directly participate as a substrate in various organic transformations, particularly those catalyzed by transition metals. The carbon-bromine bond is a well-established reactive site for a plethora of cross-coupling reactions.
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov this compound could serve as an excellent coupling partner in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups at the 4-position.
Heck Coupling: Reaction with alkenes to form substituted cinnolines.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form 4-aminocinnoline derivatives.
C-O Coupling: Reaction with alcohols or phenols to form 4-alkoxy or 4-aryloxycinnolines. mit.edu
These transformations would allow for the synthesis of a wide array of functionalized cinnoline derivatives with diverse properties and potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the fluorine atom can also influence the reactivity and properties of the resulting products. For instance, fluorinated organic molecules often exhibit enhanced metabolic stability and unique binding properties. ijariit.com
Table 3: Potential Organic Transformations Utilizing this compound
| Reaction Type | Reagent | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 4-Aryl/vinyl-6-fluorocinnoline |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | 4-(Dialkylamino)-6-fluorocinnoline |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-6-fluorocinnoline |
| C-O Coupling | R-OH | Pd catalyst / Ligand / Base | 4-Alkoxy/aryloxy-6-fluorocinnoline mit.edu |
The reactivity of the C-Br bond in this compound paves the way for its use as a versatile building block in the synthesis of complex organic molecules through established and reliable catalytic methods.
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Selective Synthetic Routes
Future research in this area should focus on the development of novel synthetic methodologies that offer both efficiency and precise control over the substitution pattern. This could involve the exploration of transition-metal-catalyzed cross-coupling reactions to introduce the bromo and fluoro substituents at specific positions on a pre-formed cinnoline (B1195905) ring. Alternatively, the development of a convergent synthesis, where substituted precursors are combined in the final steps, could offer a more flexible and efficient route. The ideal synthetic method would be scalable, utilize readily available starting materials, and minimize the generation of hazardous waste, aligning with the principles of green chemistry.
Table 1: Potential Synthetic Strategies for 4-Bromo-6-fluorocinnoline
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Linear Synthesis | Stepwise introduction of functional groups | Potentially low overall yield, purification challenges |
| Convergent Synthesis | Increased efficiency, modularity | Synthesis of complex precursors |
| Transition-Metal Catalysis | High selectivity and efficiency | Catalyst cost and removal, optimization of reaction conditions |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope limitations, specialized equipment |
Investigation of Novel Reactivity and Transformation Pathways
The reactivity of the this compound scaffold is largely unexplored. The presence of two distinct halogen atoms at the C4 and C6 positions, along with the cinnoline nitrogen atoms, presents a rich landscape for chemical transformations. The bromine atom at the 4-position is anticipated to be susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives for biological screening.
The fluorine atom at the 6-position, typically more stable, could potentially undergo nucleophilic aromatic substitution under specific conditions, further expanding the synthetic utility of this scaffold. Understanding the differential reactivity of the C-Br and C-F bonds will be crucial for the selective functionalization of the molecule. Future research should systematically investigate the reactivity of this compound under various reaction conditions to map out its transformation pathways and unlock its full potential as a versatile building block in organic synthesis.
Advanced Computational Approaches for Predictive Chemistry
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model its electronic structure, predict its spectroscopic properties (such as NMR and IR spectra), and estimate its reactivity towards various reagents.
Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives with various biological targets, such as protein kinases or G-protein coupled receptors, which are common targets for cinnoline-based compounds. These in silico studies can help to prioritize synthetic targets and guide the design of more potent and selective bioactive molecules. Furthermore, computational methods can be used to investigate the reaction mechanisms of potential synthetic routes, aiding in the optimization of reaction conditions and the prediction of potential byproducts.
Broadening the Scope of Interdisciplinary Applications Beyond Current Explorations
While the primary interest in cinnoline derivatives has historically been in medicinal chemistry due to their diverse pharmacological activities, the unique electronic and photophysical properties of halogenated heterocycles suggest potential applications in other fields. The presence of heavy atoms like bromine can induce phosphorescence, making this compound a candidate for investigation as an organic light-emitting diode (OLED) material.
Furthermore, the ability to tune the electronic properties of the cinnoline core through functionalization could lead to applications in materials science, such as in the development of organic semiconductors or sensors. The exploration of this compound in these interdisciplinary areas represents a significant and largely unaddressed opportunity. Collaborative research between synthetic chemists, materials scientists, and physicists will be essential to uncover the full potential of this and related compounds beyond the realm of traditional drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
